rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride: is a complex organic compound that features a boron-containing dioxaborolane ring and a bicyclic azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved through the reaction of a suitable boronic acid or boronate ester with a diol under dehydrating conditions.
Construction of the azabicyclohexane core: This step may involve cyclization reactions starting from appropriate precursors, such as amino alcohols or aziridines.
Coupling of the two moieties: The final step involves the coupling of the dioxaborolane ring with the azabicyclohexane core, often using transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The azabicyclohexane core can be reduced to form different amine derivatives.
Substitution: Both the boron and nitrogen atoms in the compound can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane ring may yield boronic acids, while reduction of the azabicyclohexane core may produce various amine derivatives.
Scientific Research Applications
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[31
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological molecules.
Industry: The compound may be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism by which rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane: A similar compound lacking the racemic mixture and hydrochloride salt.
1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the azabicyclohexane core or dioxaborolane ring.
Uniqueness
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of both boron and nitrogen atoms in its structure. This combination of features may confer distinct reactivity and binding properties, making it valuable for specific applications in synthesis, catalysis, and biological studies.
Properties
Molecular Formula |
C11H21BClNO2 |
---|---|
Molecular Weight |
245.55 g/mol |
IUPAC Name |
(1S,5R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-9(2)10(3,4)15-12(14-9)11-5-8(11)6-13-7-11;/h8,13H,5-7H2,1-4H3;1H/t8-,11-;/m0./s1 |
InChI Key |
RUVYLWUYLRGGDY-RWHJDYSMSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@]23C[C@H]2CNC3.Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.